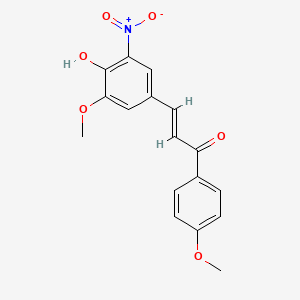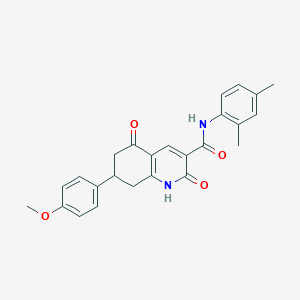![molecular formula C20H16N4O B11036230 1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)ethanone](/img/structure/B11036230.png)
1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)-1-ethanone is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Vorbereitungsmethoden
The synthesis of 1-(7-amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)-1-ethanone typically involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can then react at the exocyclic amino group with acetic anhydride, phenyl isocyanate, and para-tolualdehyde . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and various aldehydes and ketones. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(7-amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)-1-ethanone can be compared with other similar compounds, such as:
Imidazo[1,2-b]pyridazines: These compounds also exhibit diverse biological activities but may differ in their specific applications and potency.
Imidazo[2,1-b]thiazoles: Known for their cytotoxic activity against cancer cell lines, these compounds share some structural similarities but have distinct biological profiles.
Eigenschaften
Molekularformel |
C20H16N4O |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-(7-amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C20H16N4O/c1-13(25)16-12-17-19(15-10-6-3-7-11-15)22-20(21)24(17)23-18(16)14-8-4-2-5-9-14/h2-12H,1H3,(H2,21,22) |
InChI-Schlüssel |
CFUJBYDNHKIHCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(N=C(N2N=C1C3=CC=CC=C3)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carbohydrazide](/img/structure/B11036155.png)
![(1E)-4,4,6,8-tetramethyl-1-[2-oxo-2-(pyridin-4-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036158.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11036162.png)
![7-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11036164.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide](/img/structure/B11036170.png)


![dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate](/img/structure/B11036193.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11036202.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036204.png)

![8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036213.png)
![1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole](/img/structure/B11036221.png)
